REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]([NH:8]CC2C=CC=CC=2)[CH2:6][CH2:5][N:4]([C:16]([O:18][CH3:19])=[O:17])[CH2:3]1.[H][H]>[Pd].CO>[NH2:8][CH:7]1[CH2:6][CH2:5][N:4]([C:16]([O:18][CH3:19])=[O:17])[CH2:3][CH:2]1[CH3:1]
|
Name
|
40
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 3-methyl-4-[(phenylmethyl)amino]-1-piperidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CN(CCC1NCC1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (bp. 80° C. at 0.1 mm. pressure)
|
Type
|
DISTILLATION
|
Details
|
The distillate was further purified by gas-chromatography (at 215° C. and at 10 lbs/sq. inch)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CN(CC1)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |